molecular formula C12H26N2O B13059941 {3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine

{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine

Cat. No.: B13059941
M. Wt: 214.35 g/mol
InChI Key: WKXLCKVBXOXOFZ-UHFFFAOYSA-N
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Description

{3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine (CAS 1556278-53-5) is a chemical compound with the molecular formula C12H26N2O and a molecular weight of 214.35 . It features a dimethylamine group connected via a propyl chain to a 2,6-dimethyloxan-4-ylamine group, giving it structural characteristics of a cationic amphiphile. Compounds with similar structural motifs, specifically those containing a tertiary amine group, are investigated in various research fields. Some cationic amphiphilic compounds have been identified as potent inhibitors of lysosomal phospholipase A2 (PLA2G15), an enzyme critical for phospholipid metabolism within lysosomes . Inhibition of this enzyme is a key mechanism studied in the context of drug-induced phospholipidosis, a condition characterized by the excessive accumulation of phospholipids in lysosomes . Researchers utilize this compound and its analogs to explore the biochemical pathways of lipid metabolism and lysosomal function. The product is supplied with high purity and is intended for research use only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all safe laboratory handling practices. For specific pricing, availability, and additional technical data, please contact us.

Properties

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

N-(2,6-dimethyloxan-4-yl)-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C12H26N2O/c1-10-8-12(9-11(2)15-10)13-6-5-7-14(3)4/h10-13H,5-9H2,1-4H3

InChI Key

WKXLCKVBXOXOFZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(O1)C)NCCCN(C)C

Origin of Product

United States

Mechanism of Action

The mechanism of action of {3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Inferences

Solubility and Stability: The tetrahydropyran ring likely enhances the target compound’s solubility in polar solvents (e.g., water, ethanol) compared to linear alkyl analogs. Its cyclic structure may also improve oxidative stability.

Surfactant Potential: While Behenamid derivatives excel in forming stable micelles due to long alkyl chains , the target compound’s cyclic ether could reduce critical micelle concentration (CMC) by balancing hydrophilicity and rigidity.

Biocompatibility : Unlike pharmacologically active analogs (), the absence of aromatic/fluorinated groups suggests lower toxicity, aligning with cosmetic applications .

Biological Activity

  • Molecular Formula : C₁₂H₂₆N₂O
  • Molecular Weight : 214.35 g/mol
  • Structure :

    Chemical Structure

The presence of the dimethyloxane structure enhances the compound's lipophilicity, which is crucial for bioavailability and distribution in biological systems .

Biological Activity Overview

Tertiary amines like {3-[(2,6-Dimethyloxan-4-yl)amino]propyl}dimethylamine are known to interact with various biological targets. Compounds with similar structures often exhibit significant biological properties, including:

  • Neurotransmitter Receptor Interaction : Tertiary amines can influence neurotransmitter systems, potentially affecting mood and cognition.
  • Enzyme Modulation : They may act as enzyme inhibitors or activators, impacting metabolic pathways.

Research indicates that amine-containing compounds are prevalent in many biologically active molecules, such as amino acids and neurotransmitters, suggesting a broad spectrum of potential therapeutic applications .

Case Studies and Research Findings

While specific studies on this compound are scarce, related compounds provide valuable insights into its possible effects:

  • Neuropharmacological Studies :
    • Similar compounds have shown promise in modulating neurotransmitter systems. For instance, tertiary amines have been linked to the modulation of serotonin and dopamine receptors, which play critical roles in mood regulation .
  • Antimicrobial Activity :
    • Some tertiary amines exhibit antimicrobial properties. For example, studies on dimethylaminopropanol have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .
  • Synthetic Pathways :
    • The compound can be synthesized through various methods that allow for controlled modification of functional groups. This flexibility is crucial for developing derivatives with enhanced biological activity .

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally related to this compound:

Compound NameStructureKey Features
3-(Dimethylamino)propyl chlorideStructureBasic amine used as an intermediate in pharmaceuticals
N,N-Dimethyl(3-chloropropyl)amineStructureSimilar reactivity; used in various chemical syntheses
DimethylaminopropanolStructureExhibits surfactant properties; used in cosmetic formulations

The unique combination of a dimethyloxane ring and a propylamine structure in this compound may provide distinct physicochemical properties that could enhance its performance compared to these compounds.

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